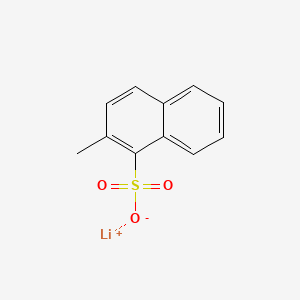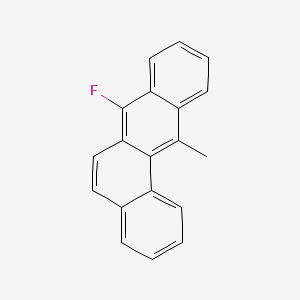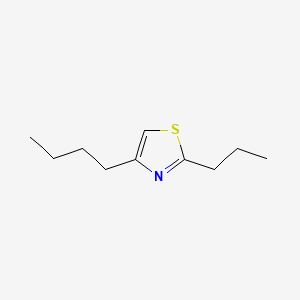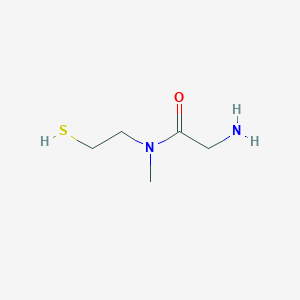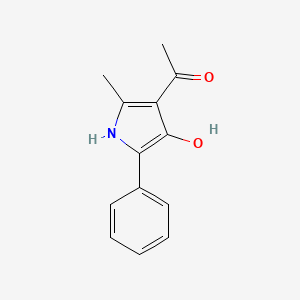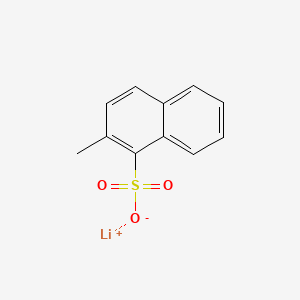
Lithium 2-methylnaphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-methylnaphthalenesulphonate is an organolithium compound with the molecular formula C11H9LiO3S. It is a derivative of naphthalene, where a lithium ion is bonded to a 2-methylnaphthalenesulphonate group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium 2-methylnaphthalenesulphonate can be synthesized through the reaction of 2-methylnaphthalene with lithium hydroxide and sulfuric acid. The reaction typically occurs in a polar solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The general reaction scheme is as follows:
2-Methylnaphthalene+Lithium Hydroxide+Sulfuric Acid→Lithium 2-methylnaphthalenesulphonate+Water
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through crystallization or distillation to achieve high purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form naphthalene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Naphthalene and its reduced forms.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Lithium 2-methylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of lithium 2-methylnaphthalenesulphonate involves its interaction with various molecular targets. It acts as a reducing agent and can donate electrons to other molecules, facilitating redox reactions. The compound can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Lithium naphthalenide: A similar compound where lithium is bonded to naphthalene without the sulfonate group.
Sodium 2-methylnaphthalenesulphonate: Similar to lithium 2-methylnaphthalenesulphonate but with sodium instead of lithium.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the sulfonate group enhances its solubility in polar solvents and its ability to participate in a wide range of chemical reactions.
Propiedades
Número CAS |
1135279-09-2 |
|---|---|
Fórmula molecular |
C11H9LiO3S |
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
lithium;2-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
AEHJRYDHBZWJJS-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


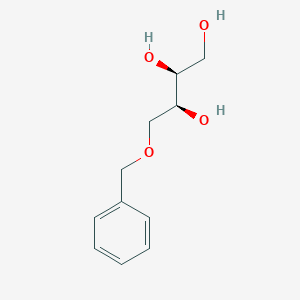
![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
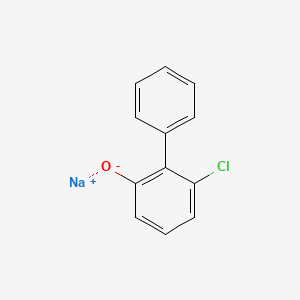
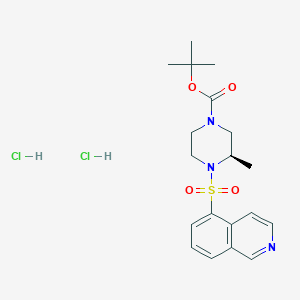
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)


![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
